
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Overview
Description
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position on the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders. For instance, derivatives of this compound have been investigated for their potential to inhibit enzymes associated with neurodegenerative diseases .
Case Study: Anti-Tuberculosis Activity
Recent studies have shown that certain derivatives of this compound exhibit anti-tuberculosis activity. Compounds modified with various functional groups have demonstrated effectiveness against Mycobacterium tuberculosis, with some showing significant inhibition of the bacterium's DNA gyrase . This highlights the compound's potential in developing new treatments for resistant strains of tuberculosis.
Biochemical Research
Enzyme Inhibition and Receptor Interaction:
The compound is employed in biochemical studies aimed at understanding enzyme inhibition mechanisms and receptor interactions. Research has indicated that it can modulate the activity of specific enzymes and receptors involved in critical biological processes . For example, its interactions with neurotransmitter receptors may lead to insights into its therapeutic effects on mood disorders.
Organic Synthesis
Versatile Building Block:
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its bromine atom and carboxylic acid group provide functional sites for further chemical modifications. This versatility is crucial for developing novel compounds with enhanced biological activities.
Material Science
Development of New Materials:
Research is ongoing into the application of this compound in material science, particularly in creating new materials with unique properties. Its chemical functionalities make it suitable for developing polymers or coatings that require specific characteristics . The potential for these materials to have applications in electronics or coatings could be significant.
Agricultural Chemistry
Agrochemical Development:
The compound may also play a role in agricultural chemistry by contributing to the development of effective agrochemicals. Investigations are focusing on its potential to enhance the efficacy of pesticides or herbicides through structural modifications that improve their biological activity against pests and diseases .
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Anti-tuberculosis compounds |
Biochemical Research | Studies on enzyme inhibition and receptor interactions | Modulation of neurotransmitter receptors |
Organic Synthesis | Building block for complex molecule synthesis | Derivatives with enhanced biological activities |
Material Science | Development of polymers or coatings with specific functionalities | Electronics or protective coatings |
Agricultural Chemistry | Development of agrochemicals such as pesticides or herbicides | Enhanced efficacy against agricultural pests |
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- 6-Iodo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Comparison: 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall stability and interaction with molecular targets, making it a valuable compound for specific applications.
Biological Activity
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS Number: 885278-13-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown significant antibacterial activity against various strains of bacteria.
- Antioxidant Effects : It may possess antioxidant properties that can mitigate oxidative stress.
- ACE Inhibition : Preliminary studies suggest it could inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure.
Antimicrobial Activity
A study assessed the antibacterial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 100 |
Streptococcus agalactiae | 75 |
The results indicate that the compound exhibits moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria .
The proposed mechanism for the antimicrobial activity involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Additionally, the compound's structure allows it to interact with key enzymes involved in bacterial proliferation .
Angiotensin-Converting Enzyme (ACE) Inhibition
In vitro studies have demonstrated that this compound can inhibit ACE activity. This property is particularly relevant in the context of hypertension management. The IC50 value for ACE inhibition was found to be approximately M .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Antibacterial Study : A study published in MDPI evaluated various derivatives of tetrahydroquinoline compounds and highlighted that this compound has significant antibacterial properties with a focus on its mechanism involving enzyme inhibition .
- Antioxidant Activity : Another research paper focused on the antioxidant capacity of quinoline derivatives and found that this compound could reduce oxidative stress markers in cellular models .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and analytical techniques for confirming the structural identity of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to identify proton and carbon environments, including the bromine substituent and tetrahydroquinoline ring system) and high-resolution mass spectrometry (HRMS) (to verify molecular formula and bromine isotope pattern). For crystallinity assessment, X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in studies of structurally similar tetrahydroquinoline derivatives .
Q. What synthetic routes are most effective for preparing this compound?
- Methodological Answer : Common approaches involve cyclization of brominated precursors (e.g., bromo-substituted anilines) with cyclic ketones or esters, followed by selective oxidation or functionalization. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the carboxylic acid derivative .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Methodological Answer : The compound’s low aqueous solubility necessitates the use of polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Stability studies under varying pH and temperature conditions are recommended to prevent degradation. Storage in anhydrous, inert environments (-20°C under argon) is advised, as moisture and light can induce decomposition .
Advanced Research Questions
Q. How does the bromine substituent at the 6-position influence reactivity and bioactivity compared to fluoro or chloro analogs?
- Methodological Answer : The electron-withdrawing nature of bromine enhances electrophilic substitution reactivity in synthetic modifications. Biologically, bromine’s larger atomic radius may improve binding affinity to hydrophobic enzyme pockets compared to smaller halogens. Comparative studies with 6-fluoro and 6-chloro analogs (e.g., IC50 assays against bacterial topoisomerases) can quantify these effects .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from purity variations (e.g., residual solvents, byproducts) or assay protocol differences (e.g., cell line specificity, incubation times). To address this:
- Validate compound purity via HPLC (>95%) and elemental analysis .
- Replicate assays under standardized conditions (e.g., ATP levels, pH control).
- Cross-reference with structural analogs to identify activity trends .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (using software like AutoDock Vina) can simulate binding to targets such as DNA gyrase. Pairing this with quantitative structure-activity relationship (QSAR) models helps correlate substituent effects (e.g., bromine vs. methoxy groups) with inhibition potency. Experimental validation via isothermal titration calorimetry (ITC) confirms predicted binding affinities .
Q. What mechanistic insights does the compound’s stereochemistry provide for enzyme inhibition?
- Methodological Answer : The tetrahydroquinoline ring’s conformation influences steric interactions with enzyme active sites. Enantiomeric resolution (via chiral HPLC) and activity assays can reveal stereospecificity. For instance, the (3R)-enantiomer may exhibit stronger inhibition of cytochrome P450 isoforms due to optimal spatial alignment .
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer :
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRLZOUJYWWKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672296 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-13-7 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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